4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one
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Overview
Description
4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one typically involves the halogenation of a pyridazinone precursor. The reaction conditions may include the use of brominating and chlorinating agents under controlled temperatures and solvents.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions might replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridazinones.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
The compound might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of pyridazinones are often explored for their potential therapeutic effects, including anti-inflammatory and cardiovascular benefits.
Industry
In the industry, the compound could be used in the development of agrochemicals or as a building block for various chemical products.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one
Uniqueness
The uniqueness of 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H8BrClN2O |
---|---|
Molecular Weight |
251.51 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-propylpyridazin-3-one |
InChI |
InChI=1S/C7H8BrClN2O/c1-2-3-11-7(12)5(8)4-6(9)10-11/h4H,2-3H2,1H3 |
InChI Key |
PCOCPSYDHYVLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=CC(=N1)Cl)Br |
Origin of Product |
United States |
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